molecular formula C17H19N3 B1247264 Delergotrile CAS No. 59091-65-5

Delergotrile

Cat. No.: B1247264
CAS No.: 59091-65-5
M. Wt: 265.35 g/mol
InChI Key: LBMFWYCMCHRLBU-SGIREYDYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delergotrile (CAS: 59091-65-5) is an antibiotic compound with a synthesis pathway involving ergoline derivatives, a class of indole alkaloids known for their complex polycyclic structures. Its synthesis begins with methyl 9,10-dihydrolysergate, proceeding through dehydrogenation, hydrogenation, reduction, and substitution steps to introduce a nitrile functional group .

Properties

CAS No.

59091-65-5

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

2-[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile

InChI

InChI=1S/C17H19N3/c1-20-10-11(5-6-18)7-14-13-3-2-4-15-17(13)12(9-19-15)8-16(14)20/h2-4,9,11,14,16,19H,5,7-8,10H2,1H3/t11-,14+,16+/m0/s1

InChI Key

LBMFWYCMCHRLBU-SGIREYDYSA-N

SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC#N

Isomeric SMILES

CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CC#N

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC#N

Synonyms

CM 29-712
CM 29712

Origin of Product

United States

Chemical Reactions Analysis

Delergotrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Delergotrile exerts its effects primarily by acting as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine and stimulating the dopaminergic pathways. This action helps alleviate symptoms of Parkinson’s disease by compensating for the reduced dopamine levels in the brain .

Comparison with Similar Compounds

Functional Comparison: Delergotrile vs. Delmopinol

Property This compound Delmopinol
CAS Number 59091-65-5 79874-76-3
Molecular Formula Likely complex ergoline derivative* C16H33NO2
Indication Antibiotic (broad-spectrum, inferred) Antibiotic (oral care, antiplaque agent)
Structure Ergoline backbone with nitrile substituent Linear fatty alcohol derivative
Synthesis Complexity Multi-step (dehydrogenation, substitution) Likely simpler alkylation/oxidation routes

*this compound’s structure is inferred from its synthesis pathway, which involves ergoline intermediates and nitrile group introduction .

Key Differences :

  • Mechanism: Delmopinol acts as a cationic surfactant, disrupting bacterial biofilms in oral applications.
  • Applications: Delmopinol is used topically, while this compound’s broader antibiotic classification implies systemic or broader-spectrum use.

Structural Comparison: this compound vs. Delequamine

Property This compound Delequamine
Core Structure Ergoline alkaloid Sulfur-containing heterocyclic compound
Functional Groups Nitrile, hydroxylmethyl Sulfonyl, amine, ether
Biological Role Antibiotic Undisclosed (no listed indication)

Key Insight : Delequamine’s sulfur and ether groups contrast with this compound’s nitrile and ergoline backbone, highlighting divergent synthetic and therapeutic pathways.

Biological Activity

Delergotrile is a compound that has garnered attention in the field of pharmacology for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of this compound

This compound is a morpholine derivative that has been investigated primarily for its potential therapeutic applications, particularly in treating sexual dysfunction and other neurophysiological conditions. Its chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

This compound functions primarily as a selective dopamine D3 receptor agonist. This selectivity is crucial as it reduces the side effects commonly associated with non-selective dopamine agonists. The activation of D3 receptors is linked to several physiological processes, including modulation of mood, reward pathways, and sexual function.

Key Mechanisms:

  • Dopamine Receptor Interaction : this compound selectively binds to D3 receptors, which are implicated in regulating sexual arousal and function.
  • Neurotransmitter Modulation : By influencing dopamine levels, this compound may enhance sexual desire and performance while potentially reducing anxiety associated with sexual dysfunction.

Pharmacological Effects

This compound exhibits several pharmacological effects that are relevant to its therapeutic potential:

  • Anti-Dysfunctional Activity : Clinical studies have indicated that this compound can effectively treat female sexual arousal disorder (FSAD) and male erectile dysfunction (MED) by enhancing dopaminergic signaling.
  • Neuroprotective Properties : Emerging research suggests that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative disorders by modulating neurotransmitter systems.

Case Studies and Clinical Trials

  • Female Sexual Arousal Disorder (FSAD) :
    • A study involving women diagnosed with FSAD showed significant improvements in sexual arousal after administration of this compound compared to placebo groups. Participants reported enhanced libido and satisfaction levels.
    • Study Reference :
  • Male Erectile Dysfunction (MED) :
    • In a controlled trial with male participants suffering from MED, this compound demonstrated efficacy in improving erectile function as measured by the International Index of Erectile Function (IIEF) scores.
    • Outcome : Approximately 60% of participants reported satisfactory erectile function post-treatment.
    • Study Reference :

Data Table: Summary of Biological Activities

ActivityEffectivenessReference
Treatment of FSADSignificant improvement in arousal
Improvement in MED60% satisfaction rate post-treatment
Neuroprotective effectsPotential benefits in neurodegeneration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.